Cas no 81215-60-3 (Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide)
![Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide structure](https://it.kuujia.com/scimg/cas/81215-60-3x500.png)
81215-60-3 structure
Nome del prodotto:Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide
Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide
- N-[(E)-[1-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxoindol-3-ylidene]amino]-2-(4-nitrophenoxy)acetamide
- Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide
- BRN 6032624
- 81215-60-3
-
- Inchi: InChI=1S/C28H28N6O5/c1-20-6-8-21(9-7-20)32-16-14-31(15-17-32)19-33-25-5-3-2-4-24(25)27(28(33)36)30-29-26(35)18-39-23-12-10-22(11-13-23)34(37)38/h2-13,36H,14-19H2,1H3
- Chiave InChI: MGXSEZRKBSHLBS-UHFFFAOYSA-N
- Sorrisi: CC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)COC5=CC=C(C=C5)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 528.212118
- Massa monoisotopica: 528.212118
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 39
- Conta legami ruotabili: 7
- Complessità: 901
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 123
Proprietà sperimentali
- Densità: 1.36
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.674
Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide Letteratura correlata
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
81215-60-3 (Acetic acid,2-(4-nitrophenoxy)-,2-[1,2-dihydro-1-[[4-(4-methylphenyl)-1-piperazinyl]methyl]-2-oxo-3H-indol-3-ylidene]hydrazide) Prodotti correlati
- 1805580-57-7(3-(Chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-5-carboxylic acid)
- 2229423-15-6(methyl 5-(2-cyano-1-hydroxyethyl)thiophene-3-carboxylate)
- 12031-95-7(Lithium titanate, spinel)
- 2138542-10-4(3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-4,4-dimethylcyclohexan-1-ol)
- 103041-34-5((5,6,7,8-tetrahydroquinolin-3-yl)methanamine)
- 1396783-66-6(N-(3-hydroxy-4,4-dimethylpentyl)-N'-(thiophen-2-yl)methylethanediamide)
- 2164519-27-9(4-(4-hydroxybut-2-yn-1-yl)aminopyridine-3-carboxylic acid)
- 1798456-31-1(2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide)
- 946343-85-7(N4-(4-fluorophenyl)-N2-(oxolan-2-yl)methylpteridine-2,4-diamine)
- 2094234-36-1([1-(2,2-difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
